8-Oxo-8-phenyloctanenitrile

Vue d'ensemble

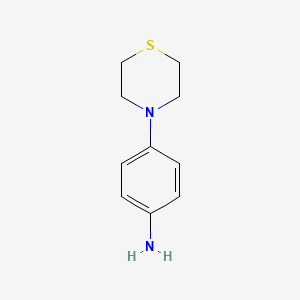

Description

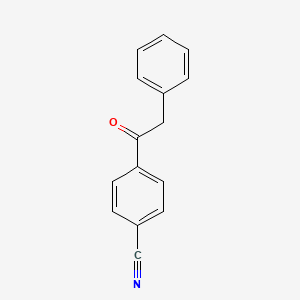

8-Oxo-8-phenyloctanenitrile is a chemical compound with the molecular formula C14H17NO . It has a molar mass of 215.3 .

Synthesis Analysis

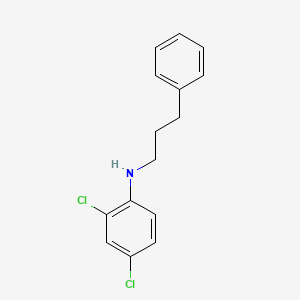

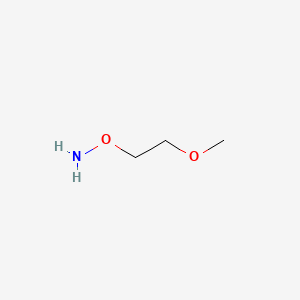

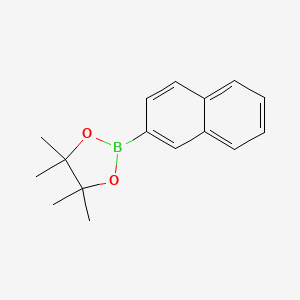

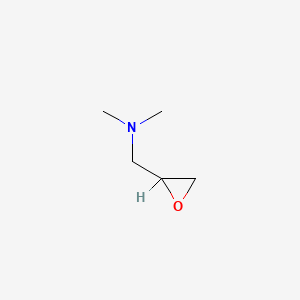

The synthesis of 8-Oxo-8-phenyloctanenitrile has been reported in the literature . One synthetic route involves the reaction of 1,8-Octanedinitrile with Phenylboronic acid .Molecular Structure Analysis

The molecular structure of 8-Oxo-8-phenyloctanenitrile consists of a phenyl group attached to an octanenitrile chain with an oxo group . The InChIKey for this compound is NLBDLAIZVVDXAK-UHFFFAOYAJ .Physical And Chemical Properties Analysis

8-Oxo-8-phenyloctanenitrile has a predicted density of 1.008±0.06 g/cm3 and a predicted boiling point of 384.8±25.0 °C .Applications De Recherche Scientifique

Oxidation of Cellular DNA

Research demonstrates that 8-oxo-7,8-dihydro-2′-deoxyguanosine, a related compound, plays a significant role in the oxidation of cellular DNA. This oxidation process is crucial for understanding cellular responses to oxidative stress and damage. The formation of this compound within cells directly affects DNA integrity, highlighting its importance in genetic studies and potential therapeutic applications (Ravanat et al., 2000).

Biomarker for Oxidative Stress in Marine Organisms

8-Oxo-dG, another closely related compound, serves as a biomarker for oxidative stress in marine organisms. It indicates the extent of oxidative DNA damage in organisms exposed to environmental pollutants and stressors. This application is vital for ecological and environmental studies, providing insights into the impact of pollutants and the health of marine ecosystems (Machella et al., 2004).

DNA Synthesis and Mutagenesis

The hydrolysis of 8-oxo-dGTP, related to 8-Oxo-8-phenyloctanenitrile, is crucial in preventing the misincorporation of 8-oxoguanine into DNA. This process is essential for maintaining the integrity of genetic information and preventing mutations. Understanding this mechanism is key in genetic research, especially in studies related to mutagenesis and DNA repair mechanisms (Sakumi et al., 1993).

Biomedical Properties and Therapeutic Potential

Recent studies highlight the active role of free 8-oxo-G and molecules containing it in intracellular signaling. These findings suggest potential therapeutic applications in treating diseases associated with inflammation and oxidative stress, indicating a significant avenue for pharmaceutical research (Chernikov et al., 2017).

Selective Detection in DNA

The development of adenosine-1,3-diazaphenoxazine derivatives for selective recognition of 8-oxo-dG in DNA opens new possibilities in genomic research. This technique allows for the direct detection of oxidative damage in DNA, which is crucial for understanding genetic stability and the effects of environmental factors on DNA integrity (Taniguchi et al., 2011).

Oxidative Stress Marker in Vivo and In Vitro

The use of 8-oxo-dG as a sensitive parameter for oxidative stress both in vivo and in vitro is significant for biomedical research. It allows for the measurement and understanding of oxidative stress levels in different biological systems, contributing to studies in cellular biology and disease mechanisms (Haghdoost et al., 2005).

Orientations Futures

Research into the role of 8-oxoguanine, a related compound, in tumorigenesis and cancer therapy suggests that targeting 8-oxoG repair systems with inhibitors could be a promising avenue for tumor therapy . Additionally, the accumulation of 8-oxoG in telomeres has been suggested to function as sentinels of oxidative stress in plants . These findings could potentially guide future research directions for 8-Oxo-8-phenyloctanenitrile.

Propriétés

IUPAC Name |

8-oxo-8-phenyloctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBDLAIZVVDXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448081 | |

| Record name | 8-oxo-8-phenyloctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxo-8-phenyloctanenitrile | |

CAS RN |

39755-15-2 | |

| Record name | 8-oxo-8-phenyloctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)